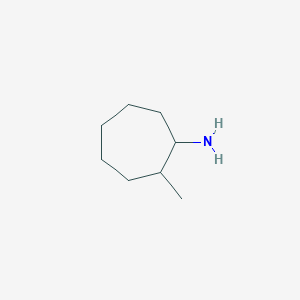
(4-((6-metilpiridin-2-il)oxi)piperidin-1-il)(2-(ciclopropilmetoxi)piridin-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone" is a complex organic molecule featuring a blend of pyridine, piperidine, and methanone functionalities
Aplicaciones Científicas De Investigación
This compound has a broad spectrum of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential as a biochemical probe due to its unique structural motifs.
Medicine: Investigated for therapeutic properties such as anti-inflammatory or analgesic effects.
Industry: Applications in the development of specialty chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Synthesize the intermediate 2-(cyclopropylmethoxy)pyridine by reacting 2-chloropyridine with cyclopropylmethanol under basic conditions.
Step 2: Prepare 4-((6-methylpyridin-2-yl)oxy)piperidine by reacting piperidine with 6-methylpyridin-2-ol.
Step 3: Couple these intermediates through a methanone bridge using a suitable dehydrating agent like thionyl chloride, under reflux conditions.
Industrial Production Methods: Scaling up these reactions would typically involve:
Optimizing reagent concentrations and solvents to maximize yield.
Implementing continuous flow reactors to maintain consistent reaction conditions.
Utilizing advanced purification methods like crystallization and column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation at the piperidine ring to form N-oxides.
Reduction: Reduction of the methanone group can yield secondary alcohols.
Substitution: Nucleophilic substitutions can occur at the pyridine and piperidine rings, modifying the substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of bases.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes due to its structural mimetics, modulating their activity.
Pathways Involved: Potentially influences signaling pathways related to inflammation or neurotransmission.
Comparación Con Compuestos Similares
2-Pyridylpiperidine
4-Piperidylmethanone derivatives
Cyclopropylmethoxy-substituted pyridines
There you go. This compound certainly packs a punch in terms of versatility and potential applications. Got any specifics you'd like to dive into further?
Propiedades
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-3-2-4-19(23-15)27-18-8-11-24(12-9-18)21(25)17-7-10-22-20(13-17)26-14-16-5-6-16/h2-4,7,10,13,16,18H,5-6,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAREMPXQRTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578727.png)
![(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2578729.png)


![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
![6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane](/img/structure/B2578737.png)
![(3S,4S)-5-[(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B2578738.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2578740.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2578745.png)
